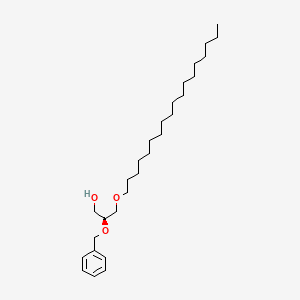

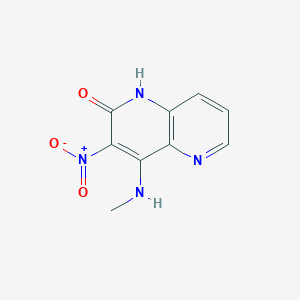

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Overview

Description

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (7-MOPB) is a synthetic organic molecule used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapeutic agents. 7-MOPB is a valuable tool in the laboratory, offering a range of advantages and limitations.

Scientific Research Applications

Antitumor Properties

- Antitumor Compounds Synthesis: This compound is involved in the synthesis of a new class of antitumor compounds, including derivatives of vinblastine-type alkaloids (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

- Antitumor Evaluation: It has been used in the synthesis of phosphonium salts with significant activity against P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

Chemical Synthesis

- Heteroarylmethylphosphonates Synthesis: It is used in reactions with diethyl phosphiteanion or carbanions to produce heteroarylmethyl- or heteroarylphosphonates (Zbiral & Drescher, 1988).

- Synthesis of Carcinogenic Compounds: It plays a role in the synthesis of highly carcinogenic fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene (Kumar, 1997).

Cancer Research

- Cytotoxic Effects on Cancer Cells: Phosphonium salts, including a related compound, show selective cytotoxic effects on cancer cells like breast cancer (MCF-7) and human uterine cervix adenocarcinoma cells (HeLa) (Dhanya et al., 2017).

Chemical Reactions

- Formation of Hydrazones: It reacts with arylhydrazines in acidic media to form hydrazones, leading to the formation of various phosphonium bromides (Khachikyan, Ovakimyan, Karamyan, & Panosyan, 2019).

properties

IUPAC Name |

(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSSCIAHXNCTA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471125 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

CAS RN |

887644-98-6 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)